1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]ethanone
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Overview
Description
1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]ethanone is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of benzylamino groups at the 3 and 5 positions of the triazole ring, which are linked to an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Benzylamino Groups: The benzylamino groups are introduced through nucleophilic substitution reactions, where benzylamine reacts with the triazole ring.
Attachment of the Ethanone Moiety: The final step involves the acylation of the triazole ring with an ethanone derivative, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzylamino groups can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]ethanone can be compared with other similar compounds, such as:
Benzimidazoles: These compounds also contain nitrogen atoms and exhibit similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14(24)23-18(20-13-16-10-6-3-7-11-16)21-17(22-23)19-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEBQQPRUPINPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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